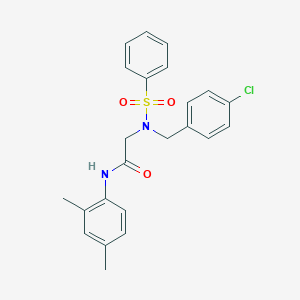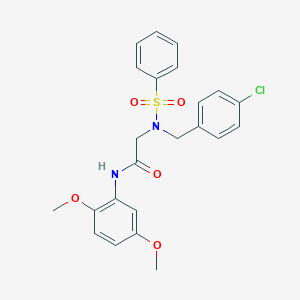![molecular formula C23H18N4O5S B301015 methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301015.png)
methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound has unique properties that make it a valuable tool in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is not fully understood. However, studies have shown that the compound acts by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
Methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound exhibits potent antitumor and antimicrobial activity. The compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in lab experiments is its potent activity against cancer and microbial cells. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the compound has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are numerous future directions for the research and development of methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. One potential direction is the development of new drugs based on the compound's structure and mechanism of action. Another direction is the investigation of the compound's potential as a diagnostic tool for cancer and microbial infections. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Synthesemethoden
Methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a complex compound that requires a multi-step synthesis process. The synthesis method involves the condensation of 2-amino-4-methylthiazole with 3-nitrobenzaldehyde to form 2-(3-nitrophenyl)-4-methylthiazol-5-carbaldehyde. The resulting compound is then reacted with 2-(4-aminophenyl)benzoic acid to form the final product, methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has numerous potential applications in scientific research. One of the primary uses of this compound is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. The compound has been shown to exhibit potent antitumor and antimicrobial activity, making it a promising candidate for the development of new cancer and antibiotic drugs.
Eigenschaften
Produktname |
methyl 4-({5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Molekularformel |
C23H18N4O5S |
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
methyl 4-[[(5Z)-3-methyl-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H18N4O5S/c1-25-21(28)20(33-23(25)24-16-10-8-15(9-11-16)22(29)32-2)14-18-7-4-12-26(18)17-5-3-6-19(13-17)27(30)31/h3-14H,1-2H3/b20-14-,24-23? |
InChI-Schlüssel |
FCUKAMKLEDBXSC-KWKLDLJFSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/C2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])/SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES |
CN1C(=O)C(=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])SC1=NC4=CC=C(C=C4)C(=O)OC |
Kanonische SMILES |
CN1C(=O)C(=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])SC1=NC4=CC=C(C=C4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Benzylidene-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300935.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300936.png)
![(5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300937.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B300938.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300942.png)
amino]acetamide](/img/structure/B300944.png)
amino]-N,N-diethylacetamide](/img/structure/B300945.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B300946.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)

amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)

![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B300955.png)